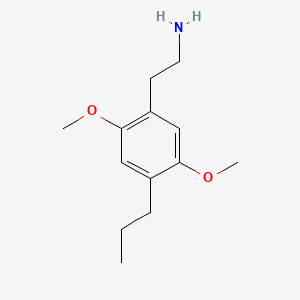
2,5-Dimethoxy-4-propylphenethylamine
Descripción general
Descripción
2,5-Dimethoxy-4-propylphenethylamine, also known as 2C-P, is a lesser-known novel psychedelic substance of the phenethylamine class . It is a relatively obscure member of the 2C-x family of psychedelic phenethylamines, which are closely related to the classical psychedelic mescaline . It is known for its potency, dose sensitivity, and long-lasting effects .
Synthesis Analysis
The full name of the chemical is 2-(2,5-dimethoxy-4-propylphenyl)ethanamine . The hydrochloride salt is the most common form, normally found as a white powder . Alexander Shulgin’s 2C-P crude freebase, soluble in chloroform, was an off-white colored oil which he distilled at 100–110 °C at 40 Pa (0.3 mmHg), and it spontaneously crystallized upon cooling .Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxy-4-propylphenethylamine is C13H21NO2 . Its average mass is 223.311 Da and its monoisotopic mass is 223.157227 Da .Chemical Reactions Analysis
The identified metabolites of 2C-P suggest the following pathways: N-acetylation; deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid; mono- and bis-hydroxylation at different positions; mono- and bis-O-demethylation, followed by glucuronidation, sulfation, or both; and combination of these steps .Physical And Chemical Properties Analysis
2C-P is a relatively potent and long-acting psychedelic phenethylamine of the 2C family . The hydrochloride salt is the most common form, normally found as a white powder .Aplicaciones Científicas De Investigación
Pharmacology and Toxicology
- 2,5-Dimethoxy-4-propylphenethylamine (2C-P) is a synthetic derivative in the 2C-series family of phenethylamine recreational drugs, known for its hallucinogenic properties. The exact mechanism is unknown, but they show affinity for the 5-HT2 serotoninergic receptors. Toxicological analysis in several cases indicated that 2C-P is active at very low levels, and clinicians should confirm exposure by blood and urine analysis (Deguigne et al., 2015).
Metabolism and Detectability
- The metabolism of 2C-P involves pathways like N-acetylation, deamination followed by reduction to the corresponding alcohol and oxidation to carbonic acid, hydroxylation at different positions, O-demethylation, followed by glucuronidation, sulfation, or both. Its intake can be detected in urine using standard urine screening approaches (Wink et al., 2014).
Analytical and Forensic Applications
- In forensic toxicology, 2C-P has been identified in various cases involving recreational use and intoxication. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for the detection and quantification of 2C-P and its metabolites in biological samples (Stoller et al., 2017).
Impact on Human Health
- The recreational use of 2C-P can lead to severe health complications, including hallucinations, agitation, and confusion. Its potency and duration of action can significantly impact human health, as seen in emergency department admissions following its use (Nieddu et al., 2015).
Safety And Hazards
2C-P produces intense hallucinogenic, psychedelic, and entheogenic effects including open eye visualizations and closed-eye visualizations . It can have a very slow onset if ingested, and peak effects reportedly do not occur for 3 to 5 hours . The peak lasts for five to ten hours, with the overall experience lasting up to 20 hours . Overdoses have been reported .
Propiedades
Número CAS |
207740-22-5 |
|---|---|
Nombre del producto |
2,5-Dimethoxy-4-propylphenethylamine |
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.316 |
Nombre IUPAC |
2-(2,5-dimethoxy-4-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2/c1-4-5-10-8-13(16-3)11(6-7-14)9-12(10)15-2/h8-9H,4-7,14H2,1-3H3 |
Clave InChI |
PZJOKFZGPTVNBF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1OC)CCN)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2C-P; 2C P; 2CP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



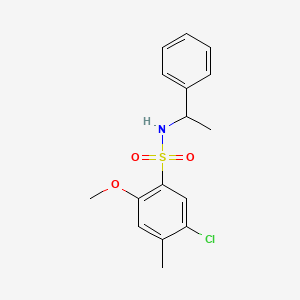
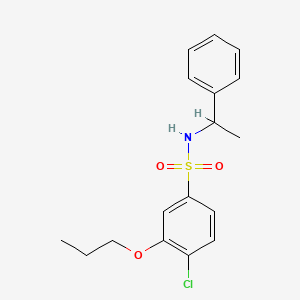
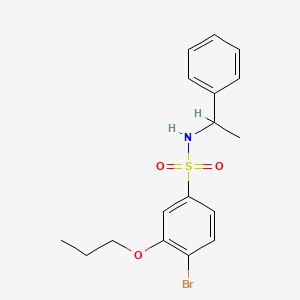
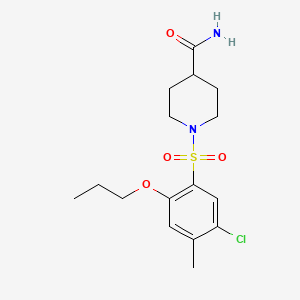
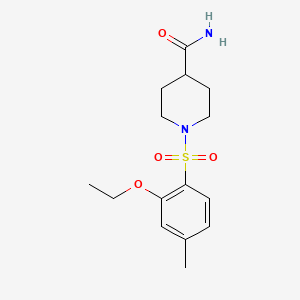
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
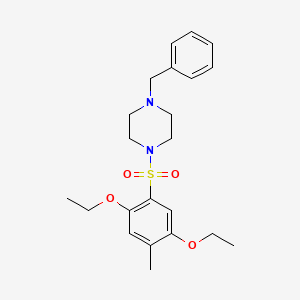
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)